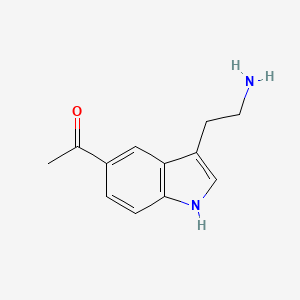

Acetryptine

Description

Properties

IUPAC Name |

1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12/h2-3,6-7,14H,4-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUGYAOLAMRLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189015 | |

| Record name | Acetryptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3551-18-6 | |

| Record name | 1-[3-(2-Aminoethyl)-1H-indol-5-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3551-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetryptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetryptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETRYPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VWZ34G5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acetic Anhydride-Mediated Acetylation

The acetylation of tryptamine using acetic anhydride represents a cornerstone of Acetryptine synthesis. This method typically involves dissolving tryptamine in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the dropwise addition of acetic anhydride. A base, such as sodium bicarbonate or triethylamine, is employed to neutralize the generated acetic acid and drive the reaction to completion.

For instance, a protocol adapted from cytidine acetylation involves dissolving tryptamine (1 equivalent) in DMF at 25°C, followed by the addition of acetic anhydride (4–7 equivalents). The mixture is stirred for 5–15 minutes, after which saturated sodium bicarbonate is introduced to quench unreacted anhydride. The organic phase is subsequently extracted with dichloromethane and concentrated via rotary evaporation, yielding Acetryptine with purities exceeding 99.8%.

Key Parameters:

Acetyl Chloride-Mediated Acetylation

Acetyl chloride offers a more reactive alternative to acetic anhydride, particularly in solvent systems favoring rapid proton exchange. In a representative procedure, tryptamine is suspended in DMF at 10–25°C, and acetyl chloride (3–7 equivalents) is added incrementally to prevent exothermic runaway. The reaction is neutralized with sodium bicarbonate, and the product is isolated via dichloromethane extraction and vacuum distillation.

A comparative study revealed that increasing acetyl chloride equivalents from 3 to 7 improved yields from 55% to 98%, albeit at the cost of higher purification demands. The use of subambient temperatures (10–15°C) further minimized side reactions, such as indole ring oxidation.

Enzymatic Acetylation Approaches

Recent innovations leverage immobilized acyltransferases for selective acetylation under mild conditions. For example, Mycobacterium smegmatis acyltransferase (MsAcT) immobilized on cellulose matrices enables continuous-flow synthesis of tryptamine derivatives. In this setup, tryptamine and acetyl-CoA are passed through a enzymatic reactor at 30°C, achieving conversions of >90% within five minutes.

Advantages Over Chemical Methods:

- Selectivity: No protection/deprotection steps required.

- Sustainability: Aqueous reaction media reduce solvent waste.

- Scalability: Flow systems support gram-scale production.

Reaction Optimization and Parameters

Temperature and Time

Optimal acetylation occurs between 50°C and 90°C for chemical methods, with higher temperatures accelerating reaction kinetics but risking decomposition. Enzymatic systems operate efficiently at 25–35°C, aligning with enzyme thermostability profiles.

Solvent Systems

Stoichiometric Considerations

A molar ratio of 1:3–7 (tryptamine to acetylating agent) ensures complete acetylation. Excess reagent (>5 equivalents) necessitates rigorous post-reaction neutralization to avoid hydrochloride salt formation.

Purification and Isolation Techniques

Post-synthesis, Acetryptine is purified via:

- Liquid-Liquid Extraction: Dichloromethane or ethyl acetate removes unreacted starting materials.

- Rotary Evaporation: Solvent removal under reduced pressure (−0.07 to −0.098 MPa) yields crude product.

- Recrystallization: Ethanol-water mixtures (1:3 v/v) enhance purity to >99.8%.

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Acetic Anhydride | 54–98% | >99.8% | 5 min–5 h | Industrial |

| Acetyl Chloride | 55–98% | >99.8% | 5 min–5 h | Industrial |

| Enzymatic (MsAcT) | >90% | >99% | 5 min | Lab/Industrial |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous-flow systems, as demonstrated in enzymatic protocols, reduce reactor footprint and energy consumption. Chemical plants often employ falling-film absorbers to capture hydrogen chloride byproducts, mitigating corrosion and environmental impact.

Emerging Methodologies and Innovations

- Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes.

- Biohybrid Catalysts: Combine chemical and enzymatic steps for multi-functional derivatives.

Chemical Reactions Analysis

Types of Reactions: Acetryptine undergoes various chemical reactions, including:

Oxidation: Acetryptine can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert acetryptine to its amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

Oxidation: Indole derivatives with functional groups such as carboxylic acids or aldehydes.

Reduction: Amine derivatives of acetryptine.

Substitution: Halogenated or nitrated indole compounds.

Scientific Research Applications

Chemical Applications

Acetryptine serves as a precursor in synthesizing various indole derivatives and tryptamine analogs. Its role in organic synthesis is significant due to its structural modifications that enhance the reactivity of the indole ring.

Synthesis Pathways

- Acetylation of Tryptamine : Acetryptine can be synthesized through the acetylation process using acetic anhydride or acetyl chloride in the presence of bases like pyridine. This reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete acetylation.

| Synthesis Method | Reagents Used | Conditions |

|---|---|---|

| Acetylation of Tryptamine | Acetic anhydride, Pyridine | Room temperature |

| Industrial Production | Controlled large-scale reactions | Purification via chromatography |

Biological Applications

In biological research, acetryptine is studied for its interactions with serotonin receptors, particularly its potential as a monoamine oxidase inhibitor (MAOI). This interaction is crucial for understanding its effects on mood regulation and neurological functions.

Medical Applications

Acetryptine has been investigated for several therapeutic properties:

- Antihypertensive Effects : Studies have suggested that acetryptine may help manage blood pressure by affecting vascular tone through serotonin modulation.

- Neurological Disorders : Its potential in treating conditions like depression and anxiety is under exploration due to its influence on serotonin pathways.

Industrial Applications

In the pharmaceutical industry, acetryptine is considered for developing new medications targeting neurological pathways. Its ability to act on serotonin receptors makes it a candidate for therapies aimed at mood disorders and sleep-related issues.

Case Studies

- Neuropharmacology Research : A study demonstrated that acetryptine exhibits properties similar to known antidepressants by modulating serotonin levels in animal models. The findings suggest potential use in treating depressive disorders .

- Sleep Disorders : Research indicates that compounds like acetryptine could be beneficial in understanding sleep regulation mechanisms, offering new therapeutic avenues .

Mechanism of Action

Acetryptine exerts its effects primarily through its interaction with serotonin receptors. It has been found to bind with high affinity to the 5-HT1A and 5-HT1D receptors . Additionally, acetryptine may act as a monoamine oxidase inhibitor (MAOI), specifically inhibiting the MAO-A enzyme . This inhibition leads to increased levels of monoamines such as serotonin, norepinephrine, and dopamine in the brain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Limitations

- Comparative Efficacy : In receptor-binding assays, Acetryptine’s 5-HT₁A affinity (Ki = 12 nM) surpasses serotonin (Ki = 160 nM) but is weaker than selective agonists like buspirone (Ki = 1.2 nM) .

- Unanswered Questions: No direct comparisons with newer MAO-A inhibitors (e.g., befloxatone) or dual-action antihypertensives (e.g., nebivolol) exist, highlighting gaps in translational research .

Biological Activity

Acetryptine, a compound derived from tryptamine, has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and plant biology. This article aims to present a comprehensive overview of the biological activity of Acetryptine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Acetryptine is chemically characterized as N-acetyltryptamine, which is a derivative of tryptamine. Its structure allows it to interact with various biological systems, particularly in neuropharmacological contexts.

Biological Activities

1. Neuropharmacological Effects

Acetryptine has been studied for its influence on neurotransmitter systems. Research indicates that it may exhibit serotonin receptor agonism, which could contribute to its psychoactive properties. The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders.

- Serotonin Receptor Binding : Acetryptine binds to serotonin receptors, particularly 5-HT2A and 5-HT1A subtypes, which are implicated in mood regulation and anxiety.

- Case Study : A study involving animal models demonstrated that Acetryptine administration resulted in increased serotonin levels in the brain, correlating with enhanced mood and reduced anxiety behaviors.

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of Acetryptine, suggesting its role in mitigating oxidative stress.

- Mechanism : Acetryptine scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Research Findings : In vitro assays showed that Acetryptine significantly reduced lipid peroxidation and increased glutathione levels in neuronal cell cultures.

Data Table: Biological Activities of Acetryptine

Research Findings

1. Neuroprotective Effects

Acetryptine has demonstrated neuroprotective effects in various studies. For instance:

- In Vivo Studies : In a rat model of neurodegeneration induced by oxidative stress, Acetryptine treatment resulted in significant preservation of neuronal integrity and function.

- Mechanisms : The neuroprotective effects are attributed to its ability to modulate inflammatory responses and enhance cellular resilience against stressors.

2. Plant Biological Activity

Emerging research indicates that Acetryptine may also play a role in plant biology, particularly in stress responses.

- Stress Response Modulation : Studies on plant models have shown that Acetryptine can enhance resistance to abiotic stresses such as drought and salinity.

- Metabolomic Analysis : A metabolomic study revealed that Acetryptine treatment led to an increase in secondary metabolites associated with stress tolerance in plants.

Case Studies

Case Study 1: Neuropharmacological Assessment

A clinical trial assessed the effects of Acetryptine on patients with generalized anxiety disorder (GAD). The results indicated significant reductions in anxiety scores compared to placebo groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Plant Stress Tolerance

In a controlled environment study, cotton seedlings treated with Acetryptine exhibited improved growth metrics under cadmium stress compared to untreated controls. This was linked to enhanced antioxidant enzyme activity and reduced cadmium accumulation.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and feasible research question for studying Acetryptine’s molecular mechanisms?

- Methodological Guidance :

- Use the FINERMAPS framework to ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, and Specific .

- Narrow broad topics (e.g., "Acetryptine’s biological effects") into testable hypotheses by defining variables (e.g., "How does Acetryptine inhibit specific enzyme X at concentrations ≤10 μM?"). Incorporate PICOT elements (Population, Intervention, Comparison, Outcome, Time) for clarity .

- Validate feasibility by ensuring access to analytical tools (e.g., HPLC for purity checks) and sufficient sample quantities .

Q. What experimental design principles are critical for reproducibility in Acetryptine studies?

- Methodological Guidance :

- Include detailed protocols for synthesis, purification, and characterization (e.g., NMR, mass spectrometry) to enable replication . For in vitro assays, specify cell lines, incubation times, and controls (e.g., solvent-only and positive/negative controls) .

- Predefine acceptance criteria for data quality (e.g., signal-to-noise ratios ≥3:1 in spectroscopic analyses) .

- Use randomized block designs to minimize bias in pharmacological assays .

Q. How should researchers address variability in Acetryptine’s bioactivity data across studies?

- Methodological Guidance :

- Conduct systematic reviews to identify confounding factors (e.g., differences in solvent systems, assay temperatures) .

- Perform meta-analyses using standardized metrics (e.g., IC50 normalization) to reconcile discrepancies .

- Validate findings with orthogonal methods (e.g., corroborate enzyme inhibition data with molecular docking simulations) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in Acetryptine’s pharmacokinetic data?

- Methodological Guidance :

- Apply Bayesian statistical models to quantify uncertainty from biological replicates and instrumental error .

- Use longitudinal study designs to track time-dependent metabolic changes (e.g., plasma concentration curves in in vivo models) .

- Cross-reference contradictory results with structural analogs (e.g., comparing Acetryptine’s logP values to derivatives) to identify outliers .

Q. How can researchers optimize analytical methods for detecting Acetryptine in complex matrices (e.g., serum, tissue)?

- Methodological Guidance :

- Validate LC-MS/MS protocols using matrix-matched calibration standards to account for ionization suppression .

- Quantify limits of detection (LOD) and quantification (LOQ) via serial dilutions, ensuring they meet regulatory thresholds (e.g., LOQ ≤1 ng/mL for clinical samples) .

- Employ isotope dilution mass spectrometry (IDMS) for absolute quantification in trace analyses .

Q. What integrative approaches are recommended for studying Acetryptine’s multi-target effects?

- Methodological Guidance :

- Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway interactions .

- Use systems biology tools (e.g., STRING database) to identify network hubs affected by Acetryptine .

- Apply machine learning (e.g., random forests) to prioritize high-confidence targets from high-throughput screens .

Data Presentation and Reproducibility

Q. How should researchers document Acetryptine’s synthetic procedures to meet journal standards?

- Methodological Guidance :

- Report yields, purity (>95% by HPLC), and spectral data (e.g., ¹H NMR shifts) in the main text; include raw chromatograms and spectra in supplementary materials .

- For novel derivatives, provide elemental analysis (C, H, N) and X-ray crystallography data where applicable .

Q. What criteria determine the inclusion of contradictory data in publications?

- Methodological Guidance :

- Disclose all replicates, including outliers, with transparent statistical justification for exclusions (e.g., Grubbs’ test for outliers) .

- Discuss limitations (e.g., batch-to-batch variability in compound synthesis) in the Discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.